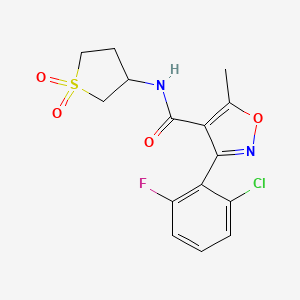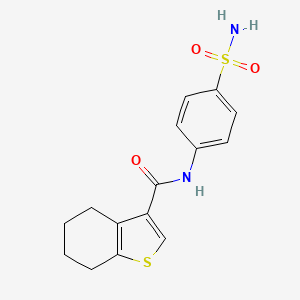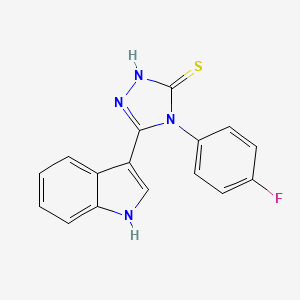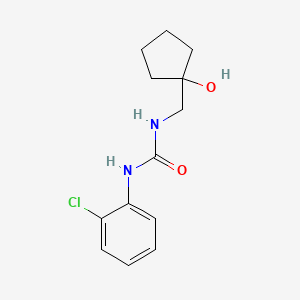
1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride, also known as 2-Chlorophenyl-1-hydroxy-1-cyclopentyl N-Methyl Ketimine Hydrochloride, is a chemical compound with the molecular formula C13H16ClNO.HCl . It has potential use as a component of household cleaning solution products .
Molecular Structure Analysis
The molecular weight of this compound is 224.68 . The molecular formula is C12H13ClO2 .Physical And Chemical Properties Analysis
This compound has a melting point of 162-168°C . The boiling point and other physical and chemical properties are not available in the sources I found.科学的研究の応用
Electro-Fenton Degradation of Antimicrobials
Research on the degradation of antimicrobials, such as triclosan and triclocarban, through electro-Fenton systems has implications for environmental remediation technologies. This method involves hydroxyl radicals produced on anode surfaces and in the medium by Fenton's reaction, demonstrating the potential for water treatment applications to remove persistent organic pollutants from the environment (Sirés et al., 2007).
Corrosion Inhibition
Studies have shown that certain urea derivatives act as effective corrosion inhibitors for mild steel in acid solutions. These compounds exhibit mixed-type inhibition properties, suggesting applications in protecting industrial equipment and infrastructure from corrosive damage (Bahrami & Hosseini, 2012).
Photodegradation and Hydrolysis of Pesticides
Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water offer insights into environmental behavior and degradation pathways of these compounds. Understanding these processes is crucial for assessing the environmental impact of pesticides and improving the design of more eco-friendly alternatives (Gatidou & Iatrou, 2011).
Anticancer Potential
Research into the metabolic products of certain carcinostatic urea compounds by rat liver microsomes sheds light on potential pathways for developing new anticancer drugs. These studies are essential for designing compounds with improved efficacy and reduced side effects in cancer treatment (May et al., 1979).
Antimicrobial and Antifouling Properties
The synthesis and evaluation of urea derivatives for antimicrobial and anticancer activities highlight the potential of these compounds in pharmaceutical applications. Such research contributes to the development of new therapeutic agents for treating various diseases (El-Sawy et al., 2013).
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-5-1-2-6-11(10)16-12(17)15-9-13(18)7-3-4-8-13/h1-2,5-6,18H,3-4,7-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDPTSAXHZMWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2611121.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)
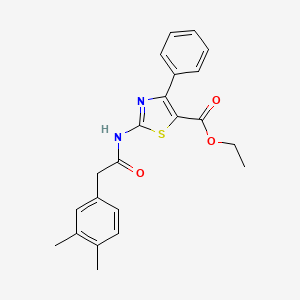
![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)

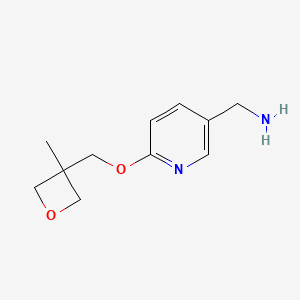

![2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2611132.png)
![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)
